4-Bromo-1-butyne
CAS No.: 38771-21-0
Cat. No.: VC2033631
Molecular Formula: C4H5B
Molecular Weight: 132.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 38771-21-0 |
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Molecular Formula | C4H5B |
Molecular Weight | 132.99 g/mol |
IUPAC Name | 4-bromobut-1-yne |
Standard InChI | InChI=1S/C4H5Br/c1-2-3-4-5/h1H,3-4H2 |
Standard InChI Key | XLYOGWXIKVUXCL-UHFFFAOYSA-N |
SMILES | C#CCCBr |
Canonical SMILES | C#CCCBr |
Introduction
Physical and Chemical Properties
Structural Information
4-Bromo-1-butyne is characterized by its unique molecular structure containing both a terminal alkyne and a bromine atom. The compound belongs to the alkyl halide family and is also known by several synonyms including 1-bromo-3-butyne and 3-butynyl bromide .
Structural Parameter | Value |
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Molecular Formula | C4H5Br |
Molecular Weight | 132.986 g/mol |
IUPAC Name | 4-bromobut-1-yne |
SMILES Notation | C#CCCBr |
InChI Key | XLYOGWXIKVUXCL-UHFFFAOYSA-N |
Linear Formula | HC≡CCH2CH2Br |
Physical Properties
4-Bromo-1-butyne exists as a clear liquid at room temperature with distinctive physical properties that affect its handling and applications. The compound exhibits significant volatility and is flammable, necessitating careful storage and handling procedures .
Physical Property | Value |
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Physical State | Colorless to light yellow liquid |
Density | 1.417 g/mL at 25°C |
Boiling Point | 110-118.3°C at 760 mmHg |
Melting Point | Not available |
Flash Point | 24°C (75°F) |
Refractive Index | 1.481 |
Solubility | Immiscible with water; slightly soluble in chloroform and methanol |
Storage Temperature | 2-8°C or under -20°C in inert atmosphere |
The variation in reported boiling points (110°C to 118.3°C) may be attributed to differences in measurement techniques or sample purity across different sources . The compound's flash point of 24°C classifies it as a flammable liquid, requiring appropriate safety measures during handling and storage .
Synthesis Methods
Synthesis from 3-Butyn-1-ol
The most common and well-documented method for synthesizing 4-bromo-1-butyne involves the reaction of 3-butyn-1-ol with phosphorus tribromide in anhydrous ether. This procedure follows the methodology described by Daniels et al. in the Journal of Biological Chemistry .
The synthetic procedure can be summarized as follows:
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A solution of phosphorus tribromide (PBr3) in anhydrous ether is added dropwise to a stirred solution of 3-butyn-1-ol in ether at 0°C under an inert atmosphere.
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After the addition is complete, the reaction mixture is poured onto ice.
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The ether layer is collected, and the aqueous layer is extracted with additional ether.
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The combined ether layers are washed with saturated NaHCO3, water, saturated NaCl, and again with water.
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The ether layer is dried over MgSO4, and the solvent is removed by distillation.
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4-Bromo-1-butyne is isolated by distillation as a colorless liquid with a reported yield of approximately 27% .
The 1H NMR spectrum of the product is consistent with the expected structure, showing signals at δ2.12 (t, J=3.0 Hz, 1H), 2.76 (dt, J=7.5, 3.0 Hz, 2H), and 3.45 (t, J=7.5 Hz, 2H) .
Direct Bromination Method
An alternative approach for synthesizing 4-bromo-1-butyne involves direct bromination of butyryl compounds. This method is generally considered simpler but yields lower purity products with more by-products, necessitating additional purification steps .
The chemical equations for this process can be represented as:
C4H7Cl + Br2 → C4H7Br + HCl
C4H7Br + HBr → C4H8Br2
While this method offers procedural simplicity, the lower yield and purity make it less favorable for applications requiring high-purity 4-bromo-1-butyne .
Applications in Organic Synthesis
Macrocycle Formation
4-Bromo-1-butyne serves as a key building block in the synthesis of macrocycles through cobalt-mediated [2+2+2] co-cyclotrimerization reactions. This application was documented in the Journal of the American Chemical Society, highlighting the compound's utility in creating complex cyclic structures .
The terminal alkyne functionality of 4-bromo-1-butyne participates in the cycloaddition process, while the bromine serves as a leaving group that facilitates subsequent transformations. This dual functionality makes the compound particularly valuable in macrocycle synthesis strategies that require precise control over ring size and substitution patterns .
Heterocycle Synthesis
The compound plays a significant role in the preparation of various heterocyclic compounds, which are prevalent in pharmaceutical and materials science applications. Some notable examples include:
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Synthesis of 2,4,5-trisubstituted oxazoles through gold-catalyzed formal [3+2] cycloaddition reactions
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Formation of 1,3,4-oxadiazoles via intramolecular 1,3-dipolar cycloaddition
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Preparation of lactones bearing alkynes for reductive cyclization in the synthesis of azulene derivatives
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Creation of substituted α-pyrones through gold-catalyzed coupling reactions
These applications demonstrate the versatility of 4-bromo-1-butyne in heterocycle synthesis, particularly in reactions that leverage the unique reactivity of the terminal alkyne in conjunction with the bromine functionality .
Biochemical and Cellular Interactions
Enzymatic Interactions
4-Bromo-1-butyne has been observed to interact with various enzymes, including cyclooxygenases and lipoxygenases, which are involved in fatty acid metabolism. These interactions can lead to the formation of bioactive compounds that potentially modulate inflammatory responses and other physiological processes.
The compound's ability to bind to specific amino acid residues within enzyme active sites can result in either inhibition or activation of the enzyme, depending on the nature of the interaction. This property has implications for both biochemical research and potential therapeutic applications.
Cellular Effects
At the cellular level, 4-bromo-1-butyne can influence various signaling pathways by modulating the activity of key molecules such as kinases and phosphatases. This modulation may lead to changes in gene expression, affecting cellular functions including proliferation, differentiation, and apoptosis.
The compound's impact on cellular metabolism has also been noted, particularly in its ability to alter the activity of enzymes involved in glycolysis and oxidative phosphorylation. These effects highlight the potential biological significance of 4-bromo-1-butyne beyond its utility as a synthetic building block.
Research Highlights
Isomer Formation Studies
Investigations into bromobutyne isomers have revealed that the specific structure significantly impacts the formation of different C4H5+ ions during dissociative photoionization. Theoretical calculations suggest that only the staggered rotamer of the 4-bromo-1-butyne cation can lose a bromine atom to form a high-energy cyclic C4H5+ isomer.
In contrast, experimental evidence indicates that both 1-bromo-2-butyne and 3-bromo-1-butyne likely form the linear CH2CCCH3+ ion. These findings highlight the importance of molecular structure in determining fragmentation pathways and the formation of specific ionic products during analytical processes.
Safety Parameter | Classification/Value |
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Hazard Classification | Acute Tox. 3 Oral - Flam. Liq. 3 - Skin Sens. 1 |
GHS Hazard Statements | H226 (Flammable liquid and vapor) H301 (Toxic if swallowed) H317 (May cause an allergic skin reaction) |
Storage Class | 3 - Flammable liquids |
UN Number | UN1992 |
Recommended PPE | Eyeshields, Faceshields, Gloves, type ABEK (EN14387) respirator filter |
Proper storage conditions include maintaining the compound under an inert atmosphere at temperatures between 2-8°C or below -20°C. The compound should be kept away from sources of ignition and is incompatible with strong oxidizing agents .
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